molecular formula C26H23N B8509794 N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine CAS No. 106614-59-9

N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine

Cat. No. B8509794
M. Wt: 349.5 g/mol
InChI Key: WWJNSMFFLNLWLI-UHFFFAOYSA-N
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Patent
US04946754

Procedure details

A mixture of 65.4 grams of p-iodotoluene, 11.3 grams of copper bronze powder and 55.3 grams of potassium carbonate in 150 milliliters of Soltrol 220 was mechanically stirred in a 250 milliliter round-bottomed flask fitted with a reflux condenser. The mixture was first heated to 160° C. with a heating mantle before 16.92 grams of 4-aminobiphenyl was added. After the addition, the reaction mixture was heated under reflux at 220° C. for five hours. After cooling, the reaction mixture was filtered, and the resulting filter cake was washed with 50 milliliters of heptane. The filtrate was distilled under reduced pressure to remove Soltrol 220. The resulting solid residue was purified by column chromatography on silica gel to afford a white solid. Further purification by recrystallization from isopropanol yielded 16.2 grams of analytically pure bis(p-tolyl)-4-biphenylylamine, melting point, 94° to 95° C.
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
55.3 g
Type
reactant
Reaction Step One
Name
copper bronze
Quantity
11.3 g
Type
catalyst
Reaction Step One
Quantity
16.92 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:18][CH:17]=1>[Cu]>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([N:15]([C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)[C:16]2[CH:17]=[CH:18][C:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)=[CH:20][CH:21]=2)=[CH:3][CH:4]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
65.4 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
55.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper bronze
Quantity
11.3 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
16.92 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
was mechanically stirred in a 250 milliliter round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
FILTRATION
Type
FILTRATION
Details
the resulting filter cake
WASH
Type
WASH
Details
was washed with 50 milliliters of heptane
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove Soltrol 220
CUSTOM
Type
CUSTOM
Details
The resulting solid residue was purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
Further purification
CUSTOM
Type
CUSTOM
Details
by recrystallization from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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